

# ML315: A Technical Guide to its Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties and synthetic route for ML315, a potent and selective inhibitor of Cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK). All quantitative data is presented in a structured format for clarity, and the described signaling pathway is visualized to facilitate understanding of its mechanism of action.

## **Core Chemical Properties of ML315**

A summary of the key chemical and physical properties of ML315 is provided in the table below. This data is essential for researchers working with this compound in various experimental settings.



| Property          | Value                                                                                | Reference |
|-------------------|--------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 5-(1,3-benzodioxol-5-yl)-N-<br>[(3,5-<br>dichlorophenyl)methyl]pyrimidi<br>n-4-amine | [1]       |
| Molecular Formula | C18H13Cl2N3O2                                                                        | [1][2]    |
| Molecular Weight  | 374.2 g/mol                                                                          | [1][2]    |
| CAS Number        | 1440251-53-5                                                                         | [2]       |
| Purity            | >98% (HPLC)                                                                          | [2]       |
| Appearance        | White crystalline solid                                                              |           |
| Solubility        | Soluble in DMSO                                                                      |           |
| Stability         | Stable for ≥ 2 years when stored at -20°C                                            | [2]       |
| SMILES            | C1OC2=C(O1)C=C(C=C2)C3=<br>CN=CN=C3NCC4=CC(=CC(=<br>C4)CI)CI                         | [1]       |
| InChIKey          | JQSJAVBMIMDUFO-<br>UHFFFAOYSA-N                                                      | [1]       |

## **Synthesis of ML315**

The synthesis of ML315 is a multi-step process that involves the construction of the core pyrimidine scaffold followed by functionalization. The general synthetic route is outlined below, based on established chemical literature.

## **Experimental Protocol**

The synthesis of ML315 can be achieved through a convergent synthesis approach. A key step involves the coupling of a pre-functionalized pyrimidine core with a substituted benzylamine.

Step 1: Synthesis of the Pyrimidine Core



The synthesis typically begins with the construction of the 5-substituted pyrimidine ring. This can be achieved through various condensation reactions involving precursors that provide the necessary carbon and nitrogen atoms for the heterocyclic ring system.

#### Step 2: Halogenation of the Pyrimidine Ring

Following the formation of the pyrimidine ring, a halogenation step is often employed to introduce a reactive handle for subsequent coupling reactions. This is typically achieved using standard halogenating agents.

#### Step 3: Suzuki Coupling

A palladium-catalyzed Suzuki coupling reaction is then used to introduce the 1,3-benzodioxol-5-yl moiety at the 5-position of the pyrimidine ring. This reaction involves the coupling of the halogenated pyrimidine with a corresponding boronic acid or boronate ester.

#### Step 4: Nucleophilic Aromatic Substitution

The final step in the synthesis of ML315 is a nucleophilic aromatic substitution reaction. The halogenated pyrimidine from the previous step is reacted with (3,5-dichlorophenyl)methanamine. This reaction typically proceeds in the presence of a base and at an elevated temperature to afford the final product, ML315.

#### Purification:

The final compound is purified using standard laboratory techniques such as column chromatography on silica gel, followed by recrystallization to yield a high-purity product. The identity and purity of the compound are confirmed by analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy.

## **Mechanism of Action and Signaling Pathway**

ML315 is a selective dual inhibitor of the Clk and DYRK families of protein kinases.[2] These kinases are involved in the regulation of various cellular processes, including mRNA splicing and gene expression.[3] By inhibiting these kinases, ML315 can modulate downstream signaling pathways that are often dysregulated in diseases such as cancer and neurological disorders.[2]



The diagram below illustrates the inhibitory effect of ML315 on the CLK and DYRK signaling pathways.



Click to download full resolution via product page

Caption: ML315 inhibits CLK and DYRK kinases, affecting downstream signaling.

The inhibition of CLK kinases by ML315 disrupts the phosphorylation of SR (serine/arginine-rich) proteins, which are key regulators of mRNA splicing.[4][5] This can lead to alterations in the splicing patterns of various genes, ultimately affecting protein expression and cellular function. The inhibition of DYRK kinases by ML315 can modulate the activity of several transcription factors, including NFAT (Nuclear Factor of Activated T-cells) and c-Myc, thereby influencing the expression of genes involved in cell proliferation and survival.[6] Through this dual-inhibitory mechanism, ML315 presents a valuable tool for studying the roles of CLK and DYRK kinases in health and disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Roles of DYRK Kinases in Embryogenesis and Hedgehog Pathway Control -PMC [pmc.ncbi.nlm.nih.gov]



- 3. Dual-Specificity, Tyrosine Phosphorylation-Regulated Kinases (DYRKs) and cdc2-Like Kinases (CLKs) in Human Disease, an Overview PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into the roles for DYRK family in mammalian development and congenital diseases PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ML315: A Technical Guide to its Chemical Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193236#ml315-chemical-properties-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com